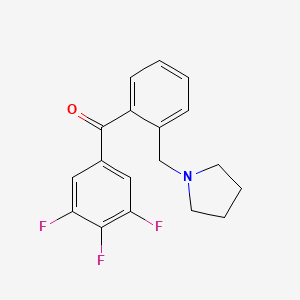

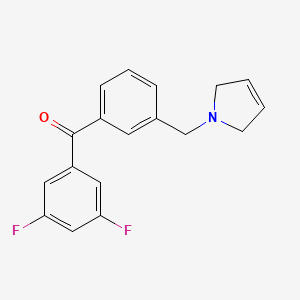

2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including Friedel–Crafts acylation, nucleophilic substitution reactions, and polycondensation. For instance, the synthesis of aromatic diamine monomers containing pyridine units is described, which involves the transformation of phenyl ethyl ether into various intermediates before obtaining the final monomer . Similarly, the synthesis of polyfluorenes with pyridyl and triazole groups in the side chain is achieved through Suzuki polycondensation . These methods could potentially be adapted for the synthesis of "2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as X-ray diffraction, which provides information on the crystalline structure and geometry of the molecules . Theoretical and experimental investigations, including density functional theory (DFT) calculations and spectroscopic studies (FTIR, UV, NMR), are used to analyze the structural properties of related compounds . These methods could be applied to determine the molecular structure of "2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone."

Chemical Reactions Analysis

The papers describe various chemical reactions, including acid-catalyzed ring opening , nucleophilic substitution , and cyclization reactions . These reactions lead to the formation of new compounds with different functional groups and structural features. Understanding these reactions can provide insights into the reactivity and potential transformations of "2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone."

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are extensively studied. For example, the solubility of polyimides in different solvents, their thermal and thermooxidative stability, and their glass-transition temperatures are reported . The optical properties, including absorption and emission spectra, as well as nonlinear optical (NLO) features, are also investigated for certain compounds . These properties are crucial for understanding the behavior of "2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone" in various environments and applications.

Applications De Recherche Scientifique

Enantioselective Electrodes

- Research by Schwientek, Pleus, and Hamann (1999) explored the use of poly(pyrroles) as asymmetric inductors for the electrochemical reduction of organic molecules like 4-methylbenzophenone, achieving up to 17% optical purity in the corresponding alcohols. This study highlights the potential of using such compounds in enantioselective applications (Schwientek, Pleus, & Hamann, 1999).

Synthesis of New Compounds

- Gazizov et al. (2015) demonstrated the formation of new substituted dibenzoxanthenes, diarylmethane derivatives, and calix[4]resorcinols via the reaction of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides under certain conditions. This indicates the role of pyrrolidinyl compounds in synthesizing novel chemical entities (Gazizov et al., 2015).

Catalysis and Reaction Studies

- Studies by Speier, Csihony, Whalen, and Pierpont (1996) and others have investigated the roles of pyrrolidinyl and related compounds in various catalytic and reaction processes. These studies reveal the utility of such compounds in understanding reaction mechanisms and developing new catalytic processes (Speier, Csihony, Whalen, & Pierpont, 1996).

Polymer Science

- Research on novel polyimides derived from pyridine-containing aromatic dianhydride monomers, as studied by Wang, Li, Ma, Zhang, and Gong (2006), demonstrates the use of pyrrolidinyl compounds in the development of new materials with specific properties like solubility and thermal stability (Wang, Li, Ma, Zhang, & Gong, 2006).

Environmental and Biological Sciences

- The development of probes for the selective discrimination of thiophenols, as researched by Wang, Han, Jia, Zhou, and Deng (2012), points towards the applicability of pyrrolidinyl compounds in environmental and biological sensing technologies (Wang, Han, Jia, Zhou, & Deng, 2012).

Propriétés

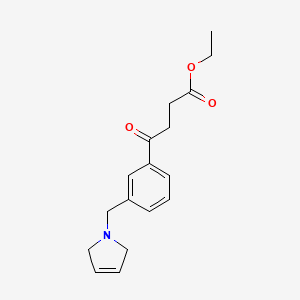

IUPAC Name |

[2-(pyrrolidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-15-9-13(10-16(20)17(15)21)18(23)14-6-2-1-5-12(14)11-22-7-3-4-8-22/h1-2,5-6,9-10H,3-4,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOPIBNZPCJBLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643675 |

Source

|

| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone | |

CAS RN |

898775-12-7 |

Source

|

| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)

![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)